(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol (Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 928199-29-5
VCID: VC6543856
InChI: InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-15(9-11-17)18-14-24-19(21(18)12-13-22)20-16-6-4-3-5-7-16/h3-11,14,22H,2,12-13H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.44

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

CAS No.: 928199-29-5

Cat. No.: VC6543856

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(4-ethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol - 928199-29-5

Specification

CAS No. 928199-29-5
Molecular Formula C19H20N2O2S
Molecular Weight 340.44
IUPAC Name 2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Standard InChI InChI=1S/C19H20N2O2S/c1-2-23-17-10-8-15(9-11-17)18-14-24-19(21(18)12-13-22)20-16-6-4-3-5-7-16/h3-11,14,22H,2,12-13H2,1H3
Standard InChI Key LCGGLDSVVXRILC-VXPUYCOJSA-N
SMILES CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO

Introduction

Structural and Molecular Characterization

Molecular Composition

The compound’s molecular formula is C₁₉H₂₀N₂O₂S, with a molecular weight of 340.44 g/mol. Its IUPAC name, 2-[4-(4-ethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol, reflects the arrangement of its functional groups (Table 1).

Table 1: Molecular Properties of (Z)-2-(4-(4-Ethoxyphenyl)-2-(Phenylimino)Thiazol-3(2H)-Yl)Ethanol

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₂S
Molecular Weight340.44 g/mol
IUPAC Name2-[4-(4-Ethoxyphenyl)-2-(phenylimino)-1,3-thiazol-3-yl]ethanol
SMILESCCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
InChI KeyLCGGLDSVVXRILC-VXPUYCOJSA-N

The Z-configuration of the imino group (C=N) is critical for its stereochemical stability, influencing interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis follows multi-step protocols common to thiazole derivatives (Figure 1) :

  • Condensation: Reacting 4-ethoxyphenylthioamide with phenyl isothiocyanate forms a thiosemicarbazide intermediate.

  • Cyclization: Treatment with ethyl chloroacetate induces cyclization to form the thiazolidinone core.

  • Functionalization: Alkylation or oxidation introduces the ethanol side chain.

Key Reaction Conditions:

  • Solvents: Ethanol, benzene .

  • Catalysts: Potassium hydrogen phthalate (for cyclization) .

  • Temperature: Reflux conditions (70–100°C).

Reactivity Insights

The hydroxyl (-OH) and imino (-N=) groups serve as reactive sites:

  • Hydroxyl Group: Participates in hydrogen bonding and esterification.

  • Imino Group: Undergoes tautomerization (keto-enol) under acidic/basic conditions, affecting biological activity .

Applications and Future Directions

Drug Development

This compound’s modular structure allows derivatization for:

  • Kinase Inhibitors: Targeting Pim1 or CDK2 for oncology .

  • Antimicrobial Agents: Optimizing solubility via ethoxy group modifications .

Analytical Challenges

Current limitations include:

  • Spectral Data Gaps: Need for NMR, MS, and XRD validation.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

Table 2: Research Priorities for (Z)-2-(4-(4-Ethoxyphenyl)-2-(Phenylimino)Thiazol-3(2H)-Yl)Ethanol

Priority AreaObjective
Synthesis OptimizationImprove yield (>75%)
Biological ScreeningTest against NCI-60 cell panel
Toxicity ProfilingDetermine LD₅₀ in rodent models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator